molecular formula C17H15ClN2O2 B5835194 3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5835194
M. Wt: 314.8 g/mol
InChI Key: NCPFFOOXNSWNPC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzohydrazide with 3,4-dimethylphenoxyacetic acid under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl or dimethylphenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
  • 2-(2-chlorophenyl)-2-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole

Uniqueness

3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and dimethylphenoxy groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-7-8-13(9-12(11)2)21-10-16-19-17(20-22-16)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFFOOXNSWNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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